REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].Cl.[S:17]1[CH:21]=[C:20]([CH2:22]Cl)[N:19]=[CH:18]1>CN(C=O)C.[Cl-].[Na+].O>[S:17]1[CH:21]=[C:20]([CH2:22][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[N:19]=[CH:18]1 |f:1.2.3,4.5,7.8.9|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C=NC(=C1)CCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at ambient temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect the precipitated solid
|
Type
|
WASH
|
Details
|
The solid was washed with water (500 mL) and 10% ethyl ether in hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC(=C1)COC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |